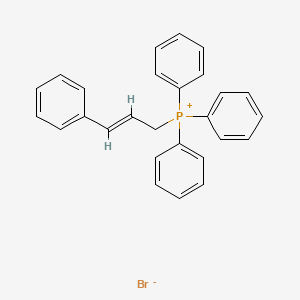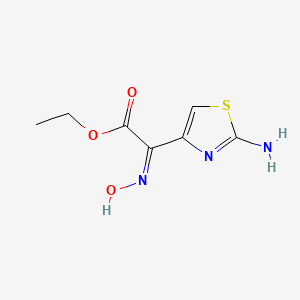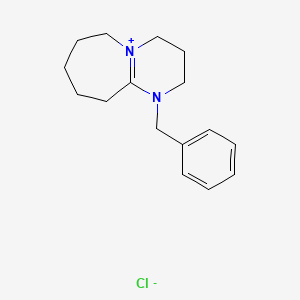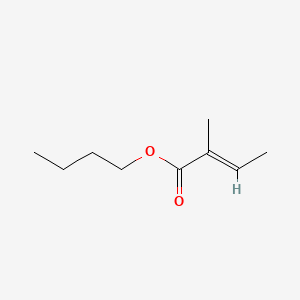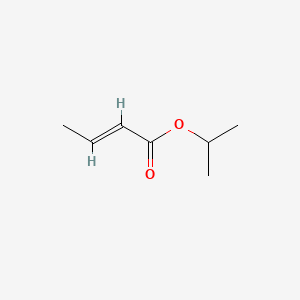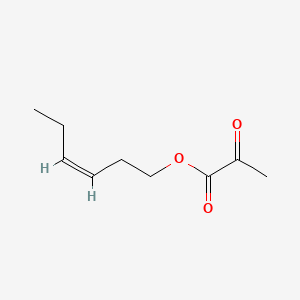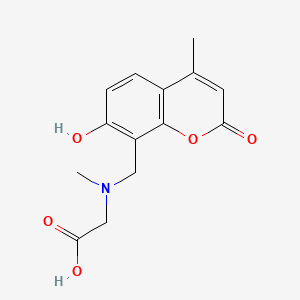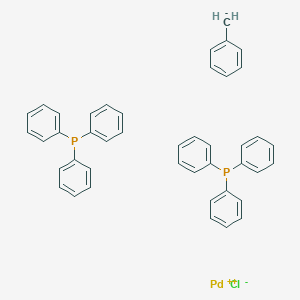
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride is a chemical compound with diverse applications in scientific research. It is known for its unique properties and versatility, making it valuable in various fields such as catalysis and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride can be synthesized through several methods. One common approach involves the reaction of palladium(II) chloride with triphenylphosphine in the presence of methanidylbenzene. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound participates in substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium oxides, while reduction reactions can produce palladium metal or other reduced forms .
Aplicaciones Científicas De Investigación
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride has numerous applications in scientific research:
Chemistry: It serves as a catalyst in various organic synthesis reactions, including carbon-carbon cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.
Biology: The compound is used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.
Medicine: It plays a crucial role in the production of antiviral drugs through catalytic coupling reactions.
Industry: The compound is employed in the synthesis of fine chemicals and materials, contributing to advancements in industrial processes.
Mecanismo De Acción
The mechanism by which Methanidylbenzene;palladium(2+);triphenylphosphane;chloride exerts its effects involves several steps:
Oxidative Addition: The palladium center undergoes oxidative addition with an organic halide or pseudohalide, forming a palladium complex.
Transmetallation: The complex then undergoes transmetallation with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: Finally, reductive elimination occurs, releasing the desired product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride can be compared with other similar compounds, such as:
Bis(triphenylphosphine)palladium(II) chloride: This compound also serves as a catalyst in organic synthesis but has different reactivity and stability profiles.
Tetrakis(triphenylphosphine)palladium(0): Another palladium-based catalyst with distinct applications and properties.
The uniqueness of this compound lies in its specific combination of ligands and its ability to facilitate a wide range of chemical reactions, making it a versatile and valuable compound in scientific research.
Propiedades
Número CAS |
22784-59-4 |
|---|---|
Fórmula molecular |
C43H37ClP2Pd |
Peso molecular |
757.6 g/mol |
Nombre IUPAC |
methanidylbenzene;palladium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.C7H7.ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-6H,1H2;1H;/q;;-1;;+2/p-1 |
Clave InChI |
AVPBPSOSZLWRDN-UHFFFAOYSA-M |
SMILES |
[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |
SMILES canónico |
[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


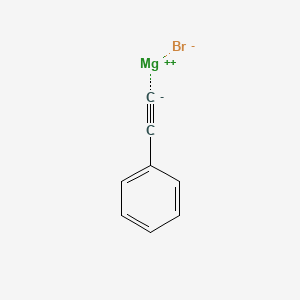

![[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid](/img/structure/B1588139.png)


